2-Amino-1,3-benzothiazole-6-sulfonamide

Carbonic Anhydrase Inhibition Enzyme Kinetics Drug Discovery

Essential starting point for medicinal chemistry teams developing isoform-selective carbonic anhydrase (CA) inhibitors. The 2-amino group is a critical hydrogen bond donor and derivatization anchor for Schiff base synthesis; the 6-sulfonamide moiety is the zinc-binding pharmacophore for CA inhibition (hCA II Kd = 383 nM). Generic benzothiazole analogs cannot substitute—minor structural changes drastically alter inhibitory profiles. Verified batch-specific analytical documentation (NMR, HPLC, GC) ensures experimental reproducibility.

Molecular Formula C7H7N3O2S2
Molecular Weight 229.3 g/mol
CAS No. 18101-58-1
Cat. No. B100466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1,3-benzothiazole-6-sulfonamide
CAS18101-58-1
Molecular FormulaC7H7N3O2S2
Molecular Weight229.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)N
InChIInChI=1S/C7H7N3O2S2/c8-7-10-5-2-1-4(14(9,11)12)3-6(5)13-7/h1-3H,(H2,8,10)(H2,9,11,12)
InChIKeyCGJUKQLMOOVGOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1,3-benzothiazole-6-sulfonamide (CAS 18101-58-1) Procurement & Scientific Baseline


2-Amino-1,3-benzothiazole-6-sulfonamide (CAS 18101-58-1, molecular formula C7H7N3O2S2, molecular weight 229.28 g/mol) is a heterocyclic sulfonamide derivative featuring a benzothiazole core with a primary amine at position 2 and a sulfonamide group at position 6 . The compound is a recognized carbonic anhydrase (CA) inhibitor and a versatile intermediate for synthesizing bioactive molecules, particularly in the development of isoform-selective CA inhibitors and diuretic agents [1][2]. As a research chemical, it is commercially available with purity specifications ranging from 95% to 97% from multiple accredited suppliers, ensuring reliable material for downstream medicinal chemistry and assay development .

Why 2-Amino-1,3-benzothiazole-6-sulfonamide (CAS 18101-58-1) is Not Interchangeable with In-Class Analogs


Substituting 2-amino-1,3-benzothiazole-6-sulfonamide with a generic benzothiazole or sulfonamide analog is scientifically untenable due to the precise structural requirements for both enzymatic inhibition and downstream derivatization. The 2-amino group is not a passive substituent; it serves as a critical hydrogen bond donor and anchor point for the synthesis of Schiff bases and other derivatives with distinct pharmacological profiles [1][2]. Furthermore, the 6-sulfonamide moiety is the primary zinc-binding pharmacophore for carbonic anhydrase inhibition, but its spatial orientation and affinity for specific CA isoforms (I, II, IX, XII) are exquisitely sensitive to the benzothiazole core substitution pattern [3]. Minor modifications, such as removing the 2-amino group or altering the sulfonamide position, result in compounds with drastically different inhibitory profiles (e.g., comparing 1,3-benzothiazole-6-sulfonamide to the 2-amino derivative) [4]. The following quantitative evidence establishes the unique performance characteristics of this specific compound relative to its closest comparators.

Quantitative Differentiation Evidence for 2-Amino-1,3-benzothiazole-6-sulfonamide (CAS 18101-58-1)


Carbonic Anhydrase II Affinity: Cross-Study Comparison vs. Acetazolamide

2-Amino-1,3-benzothiazole-6-sulfonamide demonstrates a measured equilibrium dissociation constant (Kd) of 383 nM for human Carbonic Anhydrase II (hCA II) using surface plasmon resonance (SPR) [1]. This affinity is a distinct starting point for SAR studies. For comparison, the reference drug acetazolamide (AAZ) exhibits a Ki of 12.1 nM for hCA II under comparable stopped-flow assay conditions [2]. While less potent than the clinical reference, the benzothiazole scaffold offers a different chemotype that can be optimized for isoform selectivity or improved pharmacokinetic properties not achievable with the acetazolamide scaffold [3].

Carbonic Anhydrase Inhibition Enzyme Kinetics Drug Discovery

Diuretic Activity Potential: Class-Level Comparison of a Key Derivative to Acetazolamide

While the parent compound 2-amino-1,3-benzothiazole-6-sulfonamide serves as the primary intermediate, its derivative, 2-{(E)-[(3-hydroxyphenyl)methylidene]amino}-1,3-benzothiazole-6-sulfonamide (IIIb), was evaluated for diuretic activity in a male Wistar rat model [1]. The study found that IIIb was the most promising compound in its series. A direct head-to-head comparison in the same study showed that the reference diuretic acetazolamide exhibited superior diuretic effect compared to IIIb [1]. This data establishes the 2-amino-6-sulfonamide benzothiazole core as a viable scaffold for developing novel diuretic agents with potentially different activity profiles or selectivity windows compared to established drugs.

Diuretic Agents In Vivo Pharmacology Benzothiazole Derivatives

Procurement-Grade Purity and Characterization: Cross-Vendor Quality Assurance

For reliable scientific research, the purity of the starting material is a critical differentiator. 2-Amino-1,3-benzothiazole-6-sulfonamide is available from multiple reputable suppliers with documented purity specifications. For instance, Bidepharm offers the compound at a standard purity of 95% with available batch-specific QC data (NMR, HPLC, GC) , while Leyan provides it at 97% purity with storage conditions (2-8°C, protect from light) specified . In contrast, more basic analogs like 1,3-benzothiazole-6-sulfonamide are primarily offered as versatile small molecule scaffolds without the same level of detailed characterization for the 2-amino functionalized core . This ensures that researchers can obtain the exact compound with verified identity and purity, reducing experimental variability from unknown impurities or degradation.

Chemical Procurement Quality Control Analytical Chemistry

Optimal Research and Industrial Use Cases for 2-Amino-1,3-benzothiazole-6-sulfonamide (CAS 18101-58-1)


Medicinal Chemistry: Development of Isoform-Selective Carbonic Anhydrase Inhibitors

Procurement of 2-amino-1,3-benzothiazole-6-sulfonamide is essential for medicinal chemistry teams aiming to develop novel, isoform-selective carbonic anhydrase (CA) inhibitors. The compound's validated, albeit modest, affinity for hCA II (Kd = 383 nM) [1] provides a defined starting point for structure-activity relationship (SAR) studies. By derivatizing the 2-amino group, researchers can systematically explore modifications to enhance potency and selectivity for tumor-associated isoforms (hCA IX, XII) or other therapeutically relevant CAs, as demonstrated in published SAR campaigns using the benzothiazole-6-sulfonamide scaffold [2].

Chemical Biology: Synthesis of Functional Probes and Metal Complexes

This compound is a privileged intermediate for constructing more complex molecular architectures. Its primary amine and sulfonamide groups are versatile handles for synthesizing Schiff bases, which have shown promise as diuretic agents in in vivo models [3]. Furthermore, 2-amino-6-sulfamoylbenzothiazole (a synonym for this compound) has been successfully used as a ligand to prepare novel proton-transfer salts and transition metal complexes (Fe(III), Co(II), Ni(II), Cu(II)) with remarkable inhibitory activities against hCA I and II, comparable to acetazolamide [4]. This highlights its utility in inorganic medicinal chemistry and the development of metalloenzyme inhibitors.

Procurement & Quality Control: Ensuring Reproducible Research

For core facilities, CROs, and academic labs, sourcing this compound from vendors providing detailed analytical documentation (e.g., Bidepharm, Leyan) is critical for experimental reproducibility . The availability of batch-specific NMR, HPLC, and GC data ensures that the material's identity and purity (≥95%) are verified, mitigating the risk of failed experiments due to unknown impurities or degradation. This is a key differentiator from procuring generic, less-characterized benzothiazole analogs .

Safety-Compliant Handling in Research Environments

Prior to initiating any work with 2-amino-1,3-benzothiazole-6-sulfonamide, laboratory personnel must be aware of its notified hazard classification according to the European Chemicals Agency (ECHA) CLP criteria. The compound is classified with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [5]. This information is mandatory for conducting a proper risk assessment and ensuring appropriate personal protective equipment (PPE) and engineering controls are in place, safeguarding researchers during handling and use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-1,3-benzothiazole-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.